Cas no 113464-50-9 (2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-)

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- structure
113464-50-9 structure
Product Name:2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-
Numero CAS:113464-50-9
MF:C25H26O8
MW:454.469148159027
CID:178206
Update Time:2024-03-01

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-t
    • 1H,10H-Furo[3',4':4a,5]naphtho[2,1-c]pyran,2-butenoic acid deriv.
    • 2-Butenoicacid, 2-methyl-,3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, [3S-[3a,4ab,4ba,7aa,10aS*,11a(E),12ab]]-
    • Rhynchosperin C
    • 2-Butenoic acid, 2-methyl-, (3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-yl ester, (2E)-
    • Inchi: 1S/C25H26O8/c1-4-13(2)21(27)33-19-9-16-23(29)32-18(14-7-8-30-11-14)10-24(16,3)20-17(26)6-5-15-22(28)31-12-25(15,19)20/h4-8,11,15-16,18-20H,9-10,12H2,1-3H3/b13-4+/t15-,16+,18-,19+,20+,24-,25+/m0/s1
    • Chiave InChI: SEBUPTPBKYZXJN-RHBMPVCZSA-N
    • Sorrisi: C(O[C@H]1[C@@]23COC(=O)[C@]2([H])C=CC(=O)[C@]3([H])[C@@]2(C)C[C@@H](C3C=COC=3)OC(=O)[C@@]2([H])C1)(=O)/C(/C)=C/C

Proprietà calcolate

  • Massa esatta: 116.01092

Proprietà sperimentali

  • Densità: 1.35±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 680.4±55.0 °C(Predicted)
  • PSA: 74.6

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- Letteratura correlata

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd